![molecular formula C16H19NO B2538177 Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-78-4](/img/structure/B2538177.png)
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
“Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” is a chemical compound. It has been found in the crystal structure of the human WEE1 kinase domain in complex with PF-03814735 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of the structure of PF-03814735, which has been studied using x-ray diffraction . The resolution of the structure was 2.05 Å .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It is part of the structure of PF-03814735, which interacts with the human WEE1 kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. It is part of the structure of PF-03814735 .Scientific Research Applications
Kinase Inhibition and Cancer Research
- MST3 (Sterile20-like Kinase 3) is a member of the STRIPAK complex, and its deregulation has been linked to cancer cell migration and metastasis . PF-03814735 inhibits MST3 enzymatic activity, making it a promising candidate for cancer therapy. Researchers are investigating its role in tumor progression and metastasis inhibition.
Drug Development and Chemical Biology
- PF-03814735 serves as a valuable chemical probe for studying MST3-related pathways. Its diverse scaffold and binding potential provide insights for designing selective kinase inhibitors .
Safety and Hazards
properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAJJRUABEJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone |
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